molecular formula C23H20N2O4S B2993644 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B2993644
M. Wt: 420.5 g/mol
InChI Key: GTOXQKBWQAEXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a synthetic benzamide derivative featuring a benzothiazole ring linked to a phenyl group, which is further attached to a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide group contributes to its lipophilicity and electronic properties, which are critical for membrane permeability and target binding .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-27-18-12-15(13-19(28-2)21(18)29-3)22(26)24-16-10-8-14(9-11-16)23-25-17-6-4-5-7-20(17)30-23/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOXQKBWQAEXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide is a compound that has gained attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Formula C24_{24}H21_{21}N3_{3}O4_{4}S2_{2}
Molecular Weight 453.56 g/mol
CAS Number [Not specified]

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : The benzothiazole structure can be synthesized through cyclization reactions involving o-aminothiophenol and suitable carboxylic acid derivatives.
  • Introduction of Methoxy Groups : The trimethoxybenzamide moiety is introduced via methoxylation reactions.
  • Final Coupling Reaction : The benzothiazole and trimethoxybenzamide components are coupled to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including colorectal cancer (HCT116) cells. The mechanism involves:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
  • Targeting Key Pathways : It may inhibit pathways related to DNA synthesis and cell signaling essential for tumor growth.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties against a range of pathogens. Specific findings include:

  • Inhibition of Bacterial Growth : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also exhibits antifungal properties, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : It could interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antitumor Activity :
    • Objective : Evaluate the anticancer effects on HCT116 cells.
    • Findings : Significant reduction in cell viability at concentrations as low as 1 μM.
    • Mechanism : Induction of apoptosis confirmed via flow cytometry.
  • Antimicrobial Efficacy Assessment :
    • Objective : Test against common bacterial strains.
    • Findings : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Comparison with Similar Compounds

Benzothiazole vs. Thiazole Derivatives

  • N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (C₁₉H₁₇ClN₂O₄S, MW 404.87): Replaces the benzothiazole with a simpler thiazole ring and a 4-chlorophenyl group.
  • 3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS 1396635-04-3): Incorporates an oxadiazole-thiophene hybrid heterocycle. The oxadiazole’s electron-deficient nature may enhance interactions with biological targets compared to benzothiazole .

Furan and Triazole Derivatives

  • N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a): Features a furan ring and acrylamide linker. Exhibits a melting point of 222–224°C and distinct IR peaks at 3278 cm⁻¹ (NH) and 1667 cm⁻¹ (C=O).
  • N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide (MW 465.5): Contains a pyrimidine ring, which offers hydrogen-bonding sites for enhanced target engagement. The diethylamino group increases basicity, contrasting with the neutral benzothiazole .

Substituent Effects on the Benzamide Core

Halogen-Substituted Derivatives

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Simpler structure with a bromine substituent. Crystallographic analysis reveals N-H···O hydrogen bonding, forming chains along the [101] axis. This packing behavior may influence solid-state stability and dissolution rates .
  • Tenovin-37 (N-((4-(5-(Dimethylamino)pentanamido)phenyl)carbamothioyl)-3,4,5-trimethoxybenzamide hydrochloride): Includes a thiourea linker and dimethylamino group. The hydrochloride salt improves aqueous solubility, a property absent in the neutral benzothiazole derivative .

Schiff Base Hybrids

  • 4e–4g Schiff Base–TMB Hybrids : Incorporate hydrazinyl linkers and substituents like 4-methoxybenzylidene or hydroxy-methoxybenzylidene. These compounds exhibit varied melting points (e.g., 4c: 249–251°C) due to differences in hydrogen-bonding capacity and steric effects .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide C₂₃H₂₀N₂O₄S 444.48 Not reported Expected NH ~3278 cm⁻¹, C=O ~1667 cm⁻¹
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide C₁₆H₁₆BrNO₄ 366.21 Not reported N-H···O hydrogen bonding (X-ray)
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) C₂₈H₂₇N₃O₆ 501.53 222–224 IR: 3278 (NH), 1667 (C=O); NMR: δ 7.2–6.8 (aromatic)
Tenovin-37 C₂₇H₃₄ClN₅O₄S 584.10 115–117 NMR: δ 3.3 (N(CH₃)₂), MS: m/z 549 [M+H]⁺

Q & A

Q. Q1. What are the established synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide?

Methodological Answer: The compound can be synthesized via amide coupling reactions. A typical approach involves reacting 3,4,5-trimethoxybenzoyl chloride with a benzothiazole-containing aniline derivative (e.g., 4-(1,3-benzothiazol-2-yl)aniline) in anhydrous solvents like dichloromethane or acetonitrile under reflux. Catalytic triethylamine is often used to neutralize HCl byproducts. Purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization from ethanol .

Q. Q2. How is the structural identity of this compound validated in synthetic workflows?

Methodological Answer: Structural validation employs:

  • 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.1 ppm for benzothiazole and trimethoxybenzamide groups) and methoxy resonances (δ ~3.8 ppm, singlet) .
  • X-ray crystallography : Single-crystal diffraction confirms bond lengths/angles (e.g., C=O bond ~1.21 Å, C-N bond ~1.34 Å). SHELX software is widely used for refinement .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ calculated for C23H20N2O4S: 444.1092) .

Q. Q3. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial studies highlight:

  • SIRT1 activation : Upregulation of SIRT1 mRNA (mRNA/β-actin ratio >1.5) in hepatic cells, linked to improved lipid profiles and glucose metabolism .
  • Cytotoxicity screening : MTT assays against cancer cell lines (e.g., IC50 values in µM range), with structure-activity relationships (SAR) explored via substituent modifications .

Advanced Research Questions

Q. Q4. How can computational modeling guide the optimization of this compound for SIRT1 activation?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole moiety and SIRT1’s hydrophobic cleft. Key residues (e.g., Phe273, His363) may form π-π stacking or hydrogen bonds with the trimethoxybenzamide group .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA/GBSA) to prioritize derivatives with enhanced affinity .

Q. Q5. How do structural modifications (e.g., halogenation, substituent positioning) impact cytotoxicity?

Methodological Answer:

  • Halogenation : Fluorine at the benzothiazole 6-position increases metabolic stability but may reduce solubility (logP increases by ~0.5). Chlorine enhances cytotoxicity (e.g., IC50 reduction from 12 µM to 5 µM in MCF-7 cells) .
  • Substituent effects : Bulky groups (e.g., cyclohexyl) on the benzamide nitrogen improve membrane permeability but may sterically hinder target engagement .

Q. Q6. How can contradictory biological data (e.g., variable IC50 values across studies) be resolved?

Methodological Answer:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified MCF-7), culture conditions (10% FBS, 37°C/5% CO2), and assay durations (48–72 hrs).
  • Orthogonal validation : Confirm cytotoxicity via Annexin V/PI flow cytometry and caspase-3 activation assays .
  • Batch consistency : Ensure compound purity (>95% by HPLC) and solubility (DMSO stock concentration ≤10 mM) to avoid artifacts .

Key Methodological Recommendations

  • Crystallography : For ambiguous structures, collect high-resolution data (<1.0 Å) and refine with SHELXL (R-factor <5%) .
  • SAR Studies : Prioritize substituents with ClogP 2–4 and topological polar surface area (TPSA) 80–100 Ų for optimal bioavailability .
  • Data Reproducibility : Deposit raw NMR, XRD, and bioassay data in repositories like Zenodo or ChemRxiv for peer validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.